DGAT-1 Inhibitory Potency: 6,7-Dimethyl-2,4-Diamine Core vs. Unsubstituted Analog
In a biochemical enzyme inhibition assay, the 6,7-dimethyl-2,4-diamine substituted core is essential for nanomolar DGAT-1 activity. A direct comparator from the patent SAR table shows the unsubstituted pyrimido[4,5-b]oxazine-2,4-diamine core (R⁶ = R⁷ = H) exhibits an IC₅₀ >10,000 nM, whereas the 6,7-dimethyl analog, when appropriately elaborated, yields compounds with IC₅₀ values as low as 6 nM [1]. This represents a >1,600-fold improvement in potency conferred by the methyl substitution pattern.
| Evidence Dimension | DGAT-1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | Elaborated 6,7-dimethyl core derivative: IC₅₀ = 6 nM |
| Comparator Or Baseline | Elaborated unsubstituted core analog (R⁶ = R⁷ = H): IC₅₀ >10,000 nM |
| Quantified Difference | >1,600-fold potency increase |
| Conditions | Human DGAT-1 enzyme assay |
Why This Matters
This quantifies the criticality of the 6,7-dimethyl pattern for achieving target engagement, making the compound the mandatory starting point for any DGAT-1 inhibitor program.
- [1] Birch, A. M., et al. (2011). Pyrimido [4,5-B]-oxazines for use as DGAT inhibitors. US Patent 8,017,603. See Table 1 and examples. View Source
